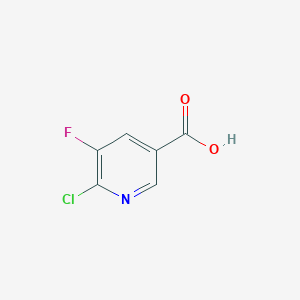

6-Chloro-5-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICIHICLGVXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467825 | |

| Record name | 6-Chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-86-6 | |

| Record name | 6-Chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinic Acid for Advanced Research and Development

This compound is a halogenated pyridine carboxylic acid derivative that has emerged as a crucial intermediate and structural motif in the synthesis of complex pharmaceutical compounds. Its strategic placement of chloro, fluoro, and carboxylic acid functional groups on a pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the nitrogen heteroatom significantly influences the reactivity of the pyridine ring, while the carboxylic acid provides a convenient handle for amide bond formation and other key conjugations. This guide provides an in-depth analysis of its properties, structure, synthesis, and handling, tailored for researchers and professionals in drug discovery and chemical development.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. This compound is identified by the CAS Number 38186-86-6.[1][2][3] Its key properties are summarized below, providing a quick reference for experimental design. The boiling and flash points suggest low volatility under standard laboratory conditions, while the density is typical for a solid organic molecule of its size.

| Property | Value | Source(s) |

| CAS Number | 38186-86-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][6] |

| Molecular Weight | 175.55 g/mol | [1][2][4] |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carboxylic acid | [1][7] |

| Synonyms | 6-Chloro-5-Fluoro-Nicotinic Acid; 5-Fluoro-6-Chloronicotinic Acid; 6-Chloro-5-fluoropyridine-3-carboxylic acid | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 314.165 °C at 760 mmHg | [1][7] |

| Density | 1.577 g/cm³ | [1][7] |

| Flash Point | 143.802 °C | [1][7] |

| Purity | Typically ≥95% - 98% | [4][6] |

Molecular Structure and Representation

The arrangement of atoms and functional groups in this compound dictates its chemical behavior. The structure consists of a pyridine ring substituted at position 3 with a carboxylic acid group, at position 5 with a fluorine atom, and at position 6 with a chlorine atom.

2D Chemical Structure

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Chemical Identifiers

For computational and database search purposes, the following identifiers are used:

-

SMILES: O=C(O)C1=CN=C(Cl)C(F)=C1[3] or C1=C(C=NC(=C1F)Cl)C(=O)O[1][2]

-

InChI: InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)[1][4]

Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical aspect for its availability as a research chemical and pharmaceutical intermediate. Multiple synthetic routes have been developed, often starting from more readily available substituted pyridines.

Pathway 1: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

A common laboratory-scale synthesis involves the oxidation of the methyl group of 2-Chloro-3-fluoro-5-methylpyridine.[8] This method leverages the robust nature of the pyridine ring and the halogens to withstand strong oxidizing conditions.

Caption: General workflow for synthesis via oxidation.

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel (e.g., a 500mL three-necked flask) equipped with a mechanical stirrer, add 2-Chloro-3-fluoro-5-methylpyridine (1 equivalent) and water (approx. 20-25 volumes).

-

Reagent Addition: While stirring, add potassium permanganate (KMnO₄, 2 equivalents) and potassium hydroxide (KOH, 1 equivalent) to the mixture.

-

Rationale: Potassium permanganate serves as a powerful oxidizing agent, converting the alkyl side chain to a carboxylic acid. The reaction is performed under basic conditions (using KOH) to facilitate the oxidation and form the soluble potassium carboxylate salt.

-

-

Heating: Heat the reaction mixture in an oil bath to approximately 95°C for 5 hours or until TLC/LCMS analysis indicates completion.

-

Workup - Filtration: Filter the hot reaction mixture to remove manganese dioxide (MnO₂), a byproduct of the oxidation. Collect the filtrate.

-

Workup - Acidification: Cool the filtrate to room temperature. Carefully adjust the pH to 2-4 using concentrated hydrochloric acid (HCl).

-

Rationale: Acidification protonates the carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation: Collect the precipitated solid by filtration. The filtrate can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product. Combine the solid with the residue from the evaporated organic extracts to yield the final product.[9]

Pathway 2: Selective Dechlorination

For larger-scale production, alternative routes such as the selective catalytic hydrogenation of a dichloro-precursor are often explored.[10] This method can offer advantages in terms of starting material availability and process control.

A patented process describes the preparation from 2,6-dichloro-5-fluoronicotinic acid or its esters.[10] The key step is the selective removal of the chlorine atom at the 2-position via catalytic hydrogenation, which is more sterically accessible and electronically activated for reduction compared to the chlorine at the 6-position.

-

Starting Material: 2,6-dichloro-5-fluoronicotinic acid or its ester.

-

Catalyst: A Lindlar catalyst or Raney nickel is employed.[10] These catalysts are chosen for their ability to perform chemoselective hydrogenolysis of the C-Cl bond without over-reducing the pyridine ring.

-

Conditions: The reaction is typically run under a hydrogen atmosphere (e.g., 3 atm) in a solvent like ethanol or ethyl acetate, with an added base such as triethylamine to neutralize the HCl formed during the reaction.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

The compound is classified under GHS with the following hazards:

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Data sourced from American Elements and Sigma-Aldrich.[1] |

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to manage dust and vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential degradation.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability to use its functional groups in sequential, controlled reactions.

-

Amide Coupling: The carboxylic acid is readily converted to amides using standard peptide coupling reagents (e.g., HBTU, TBTU) or by activation to an acid chloride. This is the most common transformation, allowing for the introduction of diverse side chains and the construction of larger molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is electron-deficient, the positions of the halogens make SₙAr reactions challenging. However, under specific conditions, the chlorine atom can be displaced by potent nucleophiles, providing a route to further functionalize the pyridine core.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to build molecular complexity.

Its presence in the synthetic routes of various developmental drugs and patented compounds underscores its importance in the pharmaceutical industry.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 38186-86-6 | NBA18686 [biosynth.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 38186-86-6 [sigmaaldrich.com]

- 5. 38186-86-6|this compound|BLD Pharm [bldpharm.com]

- 6. appretech.com [appretech.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 6-Chloro-5-fluoro-nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8 | Chemsrc [chemsrc.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 6-Chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 6-Chloro-5-fluoronicotinic acid (CAS Number: 38186-86-6) has emerged as a particularly valuable intermediate. Its pyridine core, functionalized with a carboxylic acid, a chloro group, and a fluoro group, offers a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38186-86-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3] |

| Molecular Weight | 175.55 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 314.165 °C at 760 mmHg | [2][5] |

| Flash Point | 143.802 °C | [2][5] |

| Density | 1.577 g/cm³ | [2][5] |

| InChI Key | YICIHICLGVXCGP-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=C(C=NC(=C1F)Cl)C(=O)O | [1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several routes, often starting from more heavily halogenated pyridine precursors. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, and safety considerations. Two primary approaches are highlighted below: selective dechlorination and oxidation of a methylpyridine precursor.

Method 1: Selective Catalytic Hydrogenation of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

A common and effective method for the preparation of this compound involves the selective removal of the chlorine atom at the 2-position of a 2,6-dichloro-5-fluoronicotinate precursor. This transformation is typically achieved through catalytic hydrogenation.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via selective dechlorination.

Detailed Protocol (based on patent literature)[6]:

-

Selective Dechlorination:

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (or its ester) in a suitable solvent such as ethanol or ethyl acetate, add a catalyst like Lindlar catalyst or Raney nickel.

-

An alkaline auxiliary agent, for instance, triethylamine, is also added.

-

The reaction mixture is then subjected to hydrogenation under a pressure of hydrogen gas (typically normal to 5 atm) at a temperature ranging from 20 to 50 °C.

-

The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated, and the resulting crude 2-chloro-5-fluoronicotinate can be purified by column chromatography.

-

-

Hydrolysis:

-

The purified 2-chloro-5-fluoronicotinate is then hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by treating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide at room temperature.

-

After the reaction is complete, the mixture is acidified to precipitate the 2-chloro-5-fluoronicotinic acid product.

-

The solid product is collected by filtration, washed, and dried.

-

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of a partially deactivated catalyst like Lindlar's catalyst or Raney Nickel is crucial for the selective removal of the more reactive chlorine atom at the 2-position while preserving the chlorine at the 6-position.

-

Alkaline Agent: The addition of a base like triethylamine is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the dechlorination reaction, thus preventing unwanted side reactions and catalyst deactivation.

-

Reaction Conditions: The relatively mild temperature and pressure conditions are chosen to favor the selective dechlorination and minimize over-reduction or other side reactions.

Method 2: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

An alternative route involves the oxidation of the methyl group of a corresponding pyridine precursor.

Reaction Scheme:

Figure 2: Synthesis of this compound via oxidation.

Detailed Protocol:

-

Dissolve 2-Chloro-3-fluoro-5-methylpyridine in a mixture of pyridine and water.

-

Add potassium permanganate in portions to the solution.

-

Heat the reaction mixture to 100 °C and stir for several hours.

-

Monitor the reaction for completion.

-

After the reaction is complete, quench with a reducing agent like sodium thiosulfate.

-

Filter the reaction mixture and acidify the filtrate to a pH of 2 with hydrochloric acid.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by chromatography.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, data for closely related compounds can provide valuable insights for characterization. Researchers should expect the following characteristic signals:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the positions of the chloro, fluoro, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.55 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-C and C-N stretching vibrations of the pyridine ring, as well as C-Cl and C-F stretching vibrations.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for creating libraries of compounds for screening and lead optimization.

Precursor to KRAS G12C Inhibitors

A significant application of a closely related precursor, 2,6-dichloro-5-fluoronicotinic acid, is in the synthesis of Sotorasib (AMG 510) , a first-in-class, FDA-approved inhibitor of the KRAS G12C mutant protein.[7][8][9][10] The synthesis of Sotorasib involves the initial conversion of 2,6-dichloro-5-fluoronicotinic acid to the corresponding nicotinamide, which then undergoes a series of reactions to build the complex heterocyclic core of the drug.[7][9][10] This highlights the importance of the 6-chloro-5-fluoropyridine-3-carboxylic acid scaffold in the development of targeted cancer therapies.

Figure 3: Simplified synthetic pathway to Sotorasib highlighting the role of the dichlorofluoronicotinic acid precursor.

Potential in the Development of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology.[11] The development of potent and selective PRMT5 inhibitors is an active area of research. While direct synthesis of PRMT5 inhibitors from this compound is not extensively documented in the public domain, the structural motifs present in this molecule are highly relevant to the design of kinase inhibitors and other enzyme-targeted therapies. The pyridine core can act as a hinge-binding motif, and the chloro and fluoro substituents can be exploited to modulate selectivity and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety and handling information before working with this compound. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its versatile chemical nature, stemming from the combination of a pyridine core with chloro, fluoro, and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The demonstrated utility of its precursors in the synthesis of approved drugs like Sotorasib underscores the potential of this scaffold in developing novel therapeutics. As the demand for sophisticated and highly optimized drug candidates continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

- 1. This compound | 38186-86-6 | NBA18686 [biosynth.com]

- 2. americanelements.com [americanelements.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 38186-86-6 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. molscanner.com [molscanner.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are often sought after in drug design. This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway to this compound, designed for researchers and professionals in the field of drug development. The proposed synthesis is a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, followed by its oxidation to the target nicotinic acid derivative. This document will delve into the detailed experimental protocols, the rationale behind the chosen methodologies, and a summary of the key transformations.

Introduction

The synthesis of halogenated nicotinic acids is of significant interest in the pharmaceutical industry due to their utility as versatile intermediates. The presence of halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the combination of a chloro and a fluoro substituent on the nicotinic acid scaffold, as seen in this compound, offers a unique electronic profile that can be exploited in the design of novel therapeutic agents.

This guide outlines a practical and efficient synthetic route to this compound. The chosen pathway is based on established chemical transformations and provides a clear and reproducible methodology for laboratory-scale synthesis. The core of this strategy involves the synthesis of a key precursor, 2-chloro-5-fluoro-3-methylpyridine, followed by the oxidation of its methyl group to the corresponding carboxylic acid.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two main stages:

-

Synthesis of the Key Intermediate: 2-Chloro-5-fluoro-3-methylpyridine. This step focuses on constructing the appropriately substituted pyridine ring.

-

Oxidation to this compound. This final step involves the conversion of the methyl group on the precursor to the desired carboxylic acid functionality.

The following sections will provide detailed experimental procedures for each of these stages.

Diagram of the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

The synthesis of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, can be achieved from 2-chloro-3-methyl-5-nitropyridine. This process involves a reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the fluorine atom.

Step 1a: Reduction of 2-Chloro-3-methyl-5-nitropyridine to 5-Fluoro-3-methylpyridin-2-amine

The reduction of the nitro group can be accomplished using various reducing agents. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

-

Materials:

-

2-Chloro-3-methyl-5-nitropyridine

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-chloro-3-methyl-5-nitropyridine in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoro-3-methylpyridin-2-amine.

-

Step 1b: Sandmeyer Reaction of 5-Fluoro-3-methylpyridin-2-amine to 2-Chloro-5-fluoro-3-methylpyridine

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halogen.[1] This transformation proceeds via a diazonium salt intermediate.

-

Materials:

-

5-Fluoro-3-methylpyridin-2-amine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) chloride

-

Water

-

-

Procedure:

-

In a reaction vessel, dissolve 5-fluoro-3-methylpyridin-2-amine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation to yield 2-chloro-5-fluoro-3-methylpyridine.[2]

-

Part 2: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine to this compound

The final step in the synthesis is the oxidation of the methyl group of the precursor to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate, is typically employed for this transformation.

-

Materials:

-

2-Chloro-5-fluoro-3-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend 2-chloro-5-fluoro-3-methylpyridine in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and slowly add potassium permanganate in portions. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating and adding potassium permanganate until a faint pink or purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3.

-

The desired this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-5-fluoro-3-methylpyridine | C₆H₅ClFN | 145.56 | 38186-84-4[3] |

| This compound | C₆H₃ClFNO₂ | 175.55 | 38186-86-6[4] |

Trustworthiness and Causality in Experimental Choices

The selection of this synthetic pathway is guided by principles of reliability, efficiency, and the use of well-established reactions in organic chemistry.

-

Choice of Precursor Synthesis: The Sandmeyer reaction is a robust and widely used method for the introduction of halogens onto aromatic rings, offering a reliable route to the key intermediate.[1] The preceding reduction of the nitro group is a standard transformation with high yields.

-

Oxidation Method: The use of potassium permanganate for the oxidation of an alkyl side chain on a pyridine ring is a classic and powerful method. The reaction is typically high-yielding, although it requires careful control of the reaction conditions to avoid over-oxidation or side reactions. The basic conditions of the oxidation help to protect the pyridine ring from degradation.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols for the synthesis of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, and its subsequent oxidation, researchers can reliably obtain this valuable building block for use in drug discovery and development. The methodologies described are based on established and trusted chemical transformations, ensuring a high degree of success for the experienced synthetic chemist.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 3. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

The Ascendant Role of 6-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery and Agrochemical Design: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of 6-Chloro-5-fluoronicotinic Acid and Its Progeny

In the ever-evolving landscape of medicinal chemistry and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds has become a cornerstone of modern design. Among the myriad of halogenated heterocycles, this compound has emerged as a versatile and highly valuable building block. Its unique electronic properties and functional group handles have paved the way for the development of a new generation of bioactive molecules with potential applications in oncology, infectious diseases, and agriculture. This technical guide offers an in-depth exploration of the synthesis, known biological activities, and future therapeutic and agrochemical prospects of this compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development and crop protection.

The Strategic Advantage of Halogenation: A Physicochemical Perspective

The presence of both chlorine and fluorine atoms on the nicotinic acid core imparts a unique set of physicochemical properties that are highly advantageous for the design of bioactive compounds. The strong electron-withdrawing nature of these halogens significantly influences the pKa of the pyridine nitrogen and the carboxylic acid, altering the molecule's charge distribution and potential for hydrogen bonding. Furthermore, the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the chlorine atom provides a potential vector for further chemical modification or can contribute to hydrophobic interactions within biological targets. This dual halogenation pattern creates a unique electronic and steric profile, making this compound a privileged scaffold for library synthesis and lead optimization.

Synthesis of the Core Scaffold: this compound

The practical utility of any chemical scaffold is fundamentally linked to its accessibility. Fortunately, several synthetic routes to this compound have been reported, with the oxidation of 2-chloro-3-fluoro-5-methylpyridine being a common and effective strategy.

Experimental Protocol: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

Objective: To synthesize this compound.

Materials:

-

2-Chloro-3-fluoro-5-methylpyridine

-

Pyridine

-

Water

-

Potassium permanganate (KMnO4)

-

Saturated aqueous Sodium thiosulfate (Na2S2O3)

-

1.5 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq) in a 1:1 mixture of pyridine and water.

-

Heat the solution to 100°C with stirring.

-

Carefully add potassium permanganate (approx. 6 eq) portion-wise over a period of 2-3 hours. If solids accumulate in the condenser, they can be washed down with a small amount of water and pyridine.

-

After the final addition of potassium permanganate, maintain the reaction at 100°C for an additional hour to ensure complete oxidation.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the purple color of the permanganate is discharged. Stir for 30 minutes.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate to a pH of 2 using 1.5 M HCl.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash once with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford this compound as a solid.[1]

Causality of Experimental Choices:

-

The use of potassium permanganate as a strong oxidizing agent is crucial for the conversion of the methyl group to a carboxylic acid.

-

The pyridine-water solvent system is employed to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.

-

The quenching step with sodium thiosulfate is essential to neutralize the excess permanganate and facilitate the work-up.

-

Acidification is necessary to protonate the carboxylate and allow for its extraction into an organic solvent.

Biological Activities and Therapeutic Potential of this compound Derivatives

The true value of this compound lies in its ability to serve as a starting material for a diverse range of biologically active derivatives. The carboxylic acid moiety can be readily converted into amides, esters, and hydrazides, providing a gateway to a vast chemical space.

Anticancer Activity: Targeting Protein Arginine Methyltransferase 5 (PRMT5)

Recent patent literature has unveiled a significant application of this compound derivatives in the field of oncology. Specifically, a derivative has been identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[2] PRMT5 is an enzyme that plays a critical role in cell growth and proliferation, and its overexpression is implicated in a variety of cancers. Inhibitors of PRMT5 are therefore of great interest as potential anticancer therapeutics.

While the specific structure of the PRMT5 inhibitor derived from this compound is detailed in the patent literature, the general scheme involves the coupling of the carboxylic acid with a suitable amine-containing fragment to form a stable amide bond. This discovery underscores the potential of this scaffold in the development of targeted cancer therapies.

Illustrative Synthetic Workflow for Amide Derivatives

References

The Strategic Utility of 6-Chloro-5-fluoronicotinic Acid: A Technical Guide for Chemical Innovators

Foreword: Beyond the Structure – A Molecule of Untapped Potential

In the landscape of modern medicinal chemistry and materials science, the term "versatile building block" is often bestowed, yet few molecules truly embody this title with the understated elegance of 6-Chloro-5-fluoronicotinic acid. To the discerning researcher, its structure is not merely an arrangement of atoms but a carefully orchestrated convergence of reactive sites, each offering a distinct handle for molecular elaboration. The strategic placement of a carboxylic acid, a nucleophilic substitution-receptive chlorine, and a reactivity-modulating fluorine on a pyridine core creates a trifecta of synthetic opportunities.

This guide is conceived not as a rigid encyclopedia but as a senior scientist's perspective on the practical application and strategic value of this compound. We will move beyond catalog data to explore the causality behind its reactivity, providing field-proven insights into its manipulation. The protocols and data herein are presented to empower researchers, scientists, and drug development professionals to unlock the full potential of this compound as a cornerstone for innovation.

Core Attributes: Physicochemical & Structural Profile

A comprehensive understanding of a building block begins with its fundamental properties. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup.[1] Its stability under inert, ambient conditions further adds to its practicality in a laboratory setting.[1]

The true utility, however, is encoded in its molecular architecture. The interplay between the electron-withdrawing fluorine and chlorine atoms and the π-deficient pyridine ring significantly influences the reactivity of each functional group. This electronic arrangement is key to its role as a versatile synthetic intermediate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38186-86-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₂ | [2] |

| Molecular Weight | 175.55 g/mol | [1] |

| Physical Form | Solid, Off-white powder | [1][2] |

| Boiling Point | 314.17 °C at 760 mmHg | [3] |

| Density | 1.577 g/cm³ | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

| SMILES | O=C(O)C1=CC(F)=C(Cl)N=C1 | [4][5] |

| InChI Key | YICIHICLGVXCGP-UHFFFAOYSA-N | [1] |

Synthesis & Manufacturing Insights

While numerous strategies exist for the synthesis of substituted nicotinic acids, the preparation of this compound typically involves the functionalization of a pre-existing, halogenated pyridine core.[6] A common conceptual pathway involves the oxidation of a corresponding methylpyridine (picoline) precursor. For instance, the synthesis of the related 6-fluoronicotinic acid can be achieved by the potassium permanganate oxidation of 2-fluoro-5-methylpyridine.[7] This highlights a general and industrially scalable strategy for accessing the nicotinic acid moiety.

Another powerful approach involves halogen exchange reactions. The transformation of a dichloronicotinate ester to a chloro-fluoronicotinate ester via nucleophilic displacement with a fluoride source is a well-established method.[8] This strategy is particularly valuable as it allows for the late-stage introduction of fluorine, a critical element in many modern pharmaceuticals for modulating metabolic stability and binding affinity.

The Triad of Reactivity: A Dissection of Synthetic Versatility

The synthetic power of this compound stems from its three distinct reactive centers. The strategic selection of reagents and conditions allows for the chemoselective modification of one site while preserving the others, enabling complex, multi-step syntheses.

Caption: Reactivity sites of this compound.

The Carboxylic Acid Handle (C3-Position): Gateway to Amides and Esters

The carboxylic acid is arguably the most readily functionalized group. It serves as a primary connection point for building larger molecular frameworks, most commonly through the formation of amide bonds.

Expert Insight: The choice of coupling reagent is critical and depends on the amine's nucleophilicity and the overall substrate sensitivity. While classic carbodiimides like EDC are effective, for challenging couplings or to minimize racemization of adjacent stereocenters, uronium-based reagents such as HATU or HBTU are often superior choices. These reagents generate a highly activated O-acylisourea intermediate, facilitating rapid and efficient amide bond formation under mild conditions.

The Chloro Substituent (C6-Position): A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and, more importantly, serves as an ideal handle for palladium-catalyzed cross-coupling reactions. This opens a vast toolbox for introducing aryl, heteroaryl, and alkyl groups.

-

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The C6-Cl bond of the nicotinic acid derivative can be coupled with a wide variety of boronic acids or esters.

-

Causality Behind Conditions: The choice of palladium catalyst, ligand, and base is paramount. For an electron-deficient substrate like this pyridine derivative, an electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required. These ligands promote the crucial oxidative addition step, which can be sluggish with less active catalysts. A moderately strong inorganic base like potassium carbonate is typically sufficient to activate the boronic acid for the transmetalation step.[9]

-

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6-position. This is a powerful method for synthesizing aniline-type derivatives, which are common motifs in kinase inhibitors.

The Fluoro Substituent (C5-Position): The Silent Modulator

The fluorine atom is not typically a reactive handle itself but plays a crucial role in modulating the molecule's properties.

-

Electronic Effects: As a highly electronegative atom, it lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for catalyst poisoning in cross-coupling reactions.

-

Pharmacokinetic Impact: In a drug discovery context, fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. It can also enhance binding affinity to target proteins through favorable electrostatic or hydrogen-bonding interactions.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Halogenated pyridine and quinoline cores are privileged structures in the design of protein kinase inhibitors, which are a major class of modern anti-cancer therapeutics.[10][11] These scaffolds are adept at mimicking the purine ring of ATP, enabling them to bind competitively to the enzyme's active site.[10]

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. For example, the BRAF V600E inhibitor Vemurafenib (PLX4032) contains a related pyrrolo[2,3-b]pyridine core.[12][13] The synthesis of analogs and fluorescent probes of Vemurafenib demonstrates the importance of substituted halogenated heteroaromatics in this field.[8]

This compound is an ideal starting point for the synthesis of novel kinase inhibitor libraries. The synthetic handles allow for the systematic exploration of chemical space around the pyridine core, a key strategy in lead optimization.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples designed to be self-validating and illustrative of the core reactions discussed.

Protocol 5.1: Amide Bond Formation via HATU Coupling

Objective: To synthesize N-benzyl-6-chloro-5-fluoronicotinamide.

Rationale: This protocol uses HATU, a highly efficient coupling reagent suitable for forming a standard amide bond, demonstrating the reactivity of the carboxylic acid group.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add benzylamine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure amide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-(4-methoxyphenyl)-5-fluoronicotinic acid.

Rationale: This protocol demonstrates the displacement of the C6-chlorine atom using a palladium-catalyzed cross-coupling reaction, a key transformation for this building block.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 85-90 °C and stir for 8-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to achieve higher purity.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety & Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion & Future Outlook

This compound is a quintessential example of a modern chemical building block, offering a robust and highly adaptable platform for chemical synthesis. Its value is defined not by any single reaction, but by the strategic interplay of its three functional regions. The ability to perform selective transformations—amide couplings at the acid, cross-couplings at the chloride, while the fluoride enhances stability—provides a logical and efficient pathway to complex molecular targets.

For the medicinal chemist, this molecule is a powerful starting point for the generation of libraries targeting kinases and other enzyme classes. For the materials scientist, it offers a rigid, functionalizable core for the development of novel organic materials. As synthetic methodologies continue to advance, the applications for this potent building block will undoubtedly expand, solidifying its role as a key component in the toolkit of chemical innovation.

References

- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. preprints.org [preprints.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Emergence of 6-Chloro-5-fluoronicotinic Acid Derivatives: A Technical Guide to Unlocking Novel Therapeutic Potential

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure. The strategic incorporation of halogen atoms, particularly fluorine, has further amplified its utility, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on a particularly promising building block: 6-Chloro-5-fluoronicotinic acid . The presence of both a chloro and a fluoro substituent on the pyridine ring, in conjunction with a carboxylic acid handle, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential.

This in-depth technical guide will navigate the burgeoning applications of novel this compound derivatives, moving beyond their established role as intermediates for antibacterial agents. We will explore their potential in oncology, metabolic disorders, and neuroscience, providing detailed experimental protocols and insights into the structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

I. The Synthetic Versatility of this compound: A Gateway to Novel Chemical Space

The true potential of this compound lies in its synthetic tractability. The carboxylic acid moiety serves as a primary anchor for derivatization, most commonly through amide bond formation, while the chloro and fluoro substituents can be exploited for further modifications or serve as key interaction points with biological targets.

Core Synthesis of this compound Amide Derivatives

The amidation of this compound is a fundamental transformation for generating libraries of bioactive compounds. The use of modern coupling reagents provides a reliable and efficient means to this end.

Experimental Protocol: General Procedure for Amide Synthesis using HATU

This protocol outlines a robust method for the synthesis of a diverse range of amide derivatives from this compound.

Materials:

-

This compound

-

Desired amine (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide derivative.

Causality Behind Experimental Choices:

-

HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral amines.

-

DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate.

-

Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the reaction.

-

The aqueous workup with NaHCO₃ is crucial to remove any unreacted carboxylic acid and acidic byproducts.

II. Emerging Therapeutic Applications of this compound Derivatives

Recent research has unveiled the potential of this compound derivatives in a range of therapeutic areas. This section will delve into three key applications, providing the scientific rationale and detailed protocols for biological evaluation.

A. Oncology: Targeting Spleen Tyrosine Kinase (SYK) in Inflammation and Malignancy

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its dysregulation has been implicated in inflammatory diseases and various B-cell malignancies, making it an attractive therapeutic target. Notably, 2,6-dichloro-5-fluoronicotinic acid has been utilized in the synthesis of potent SYK inhibitors like TAK-659. This highlights the potential of the this compound scaffold in developing novel kinase inhibitors.

Logical Workflow for SYK Inhibitor Development

Caption: Workflow for the development of SYK inhibitors.

Experimental Protocol: SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the inhibitory activity of synthesized compounds against SYK kinase.

Materials:

-

Recombinant human SYK enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized this compound derivatives (test compounds)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds and staurosporine in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of SYK enzyme solution (concentration optimized for linear ADP production).

-

Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL Poly(Glu, Tyr) and 10 µM ATP).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship Insights for Kinase Inhibitors:

-

The 2,4-dihalophenyl moiety has been shown to be crucial for the structural stability of kinase-inhibitor complexes, with halogen bonding playing a key role in the binding site.[1]

-

Variations in the amide portion of the molecule can significantly impact potency and selectivity by exploring different pockets within the kinase active site.

-

The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

B. Metabolic Disorders: Noncompetitive Inhibition of α-Glucosidase for Type 2 Diabetes

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. Recent studies have identified nicotinic acid derivatives as novel noncompetitive inhibitors of α-glucosidase.[2][3]

Signaling Pathway of α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Synthesized this compound derivatives (test compounds)

-

Acarbose (positive control)

-

50 mM Phosphate buffer (pH 6.8)

-

1 M Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer).

-

Incubate the mixture at 37 °C for 20 minutes.

-

Stop the reaction by adding 80 µL of 1 M Na₂CO₃.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.

-

Determine the IC₅₀ value for each active compound.

Structure-Activity Relationship Insights for α-Glucosidase Inhibitors:

-

Studies on 5-amino-nicotinic acid derivatives have shown that the nature of substituents on the aromatic ring of the amide moiety significantly influences inhibitory activity.[4]

-

The presence of hydrogen bond donors and acceptors is crucial for interaction with the enzyme's active site.[5]

-

Noncompetitive inhibition, as observed with some nicotinic acid derivatives, can offer advantages over competitive inhibitors by not competing with the substrate for binding to the active site.[3][6]

C. Neuroscience: Modulation of GABA(A) Receptors for Neurological Disorders

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The structural diversity of GABA(A) receptor subtypes allows for the development of selective modulators with improved side-effect profiles.

Experimental Protocol: GABA(A) Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the benzodiazepine binding site on the GABA(A) receptor.

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[³H]-Flunitrazepam (radioligand)

-

Diazepam or Clonazepam (unlabeled competitor for non-specific binding)

-

Synthesized this compound derivatives (test compounds)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled competitor (e.g., 1 µM Diazepam).

-

Incubate the tubes on ice for 60 minutes.

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement of the radioligand by the test compounds and calculate the Ki (inhibitory constant) values.

Structure-Activity Relationship Insights for GABA(A) Receptor Modulators:

-

The electronic and steric properties of substituents on the pyridine ring can influence the affinity and selectivity for different GABA(A) receptor subtypes.

-

The nature of the amide substituent is critical for modulating the interaction with the benzodiazepine binding pocket.

-

Halogen atoms can participate in halogen bonding and other non-covalent interactions within the binding site, influencing the potency and efficacy of the modulator.[7]

III. Data Presentation and Interpretation

For each of the therapeutic areas discussed, the inhibitory activities of a series of hypothetical this compound derivatives are presented in the tables below. This data is for illustrative purposes to demonstrate how results from the described assays can be tabulated for structure-activity relationship analysis.

Table 1: Inhibitory Activity of this compound Amide Derivatives against SYK Kinase

| Compound ID | R Group (Amine) | SYK IC₅₀ (nM) |

| CFNA-01 | 4-Anisidine | 150 |

| CFNA-02 | 4-Fluoroaniline | 85 |

| CFNA-03 | 4-(Trifluoromethyl)aniline | 45 |

| CFNA-04 | 3,4-Dichloroaniline | 25 |

| Staurosporine | - | 5 |

Table 2: Inhibitory Activity of this compound Amide Derivatives against α-Glucosidase

| Compound ID | R Group (Amine) | α-Glucosidase IC₅₀ (µM) |

| CFNA-05 | Benzylamine | 75 |

| CFNA-06 | 4-Hydroxybenzylamine | 35 |

| CFNA-07 | 3,4-Dihydroxybenzylamine | 15 |

| CFNA-08 | 4-Aminobenzylamine | 50 |

| Acarbose | - | 25 |

Table 3: Binding Affinity of this compound Amide Derivatives to the GABA(A) Receptor Benzodiazepine Site

| Compound ID | R Group (Amine) | GABA(A) Receptor Ki (nM) |

| CFNA-09 | Aniline | >1000 |

| CFNA-10 | 4-Chloroaniline | 500 |

| CFNA-11 | 2-Thiophene methylamine | 250 |

| CFNA-12 | 4-tert-Butylbenzylamine | 100 |

| Diazepam | - | 5 |

IV. Conclusion and Future Directions

This compound has emerged as a highly versatile and valuable scaffold in modern drug discovery. Its strategic substitution pattern provides a unique combination of electronic properties and synthetic handles that can be exploited to develop potent and selective modulators of a range of biological targets. The potential applications in oncology, metabolic disorders, and neuroscience are just the beginning.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives to more thoroughly explore the available chemical space and refine structure-activity relationships.

-

Elucidation of Binding Modes: Utilizing computational modeling and structural biology techniques to understand how these derivatives interact with their respective targets at a molecular level.

-

In Vivo Evaluation: Progressing the most promising lead compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of this promising class of compounds and contribute to the development of the next generation of innovative medicines.

References

- 1. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 6-Chloro-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of a carboxylic acid, a chlorine atom, and a fluorine atom on the pyridine ring, offer a rich landscape for chemical manipulation. This guide provides a comprehensive overview of the reactivity and chemical behavior of this compound, offering insights into its synthetic utility and practical application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 38186-86-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3] |

| Molecular Weight | 175.55 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 314.165 °C at 760 mmHg | [2] |

| Density | 1.577 g/cm³ | [2] |

| Flash Point | 143.802 °C | [2] |

| Storage | Inert atmosphere, room temperature | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the carboxylic acid group, and the halogen substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effects of the halogens and the carboxylic acid, renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Reactivity of the Pyridine Ring and Halogen Substituents

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A critical aspect of its reactivity is the regioselectivity of these transformations, governed by the differential reactivity of the C-Cl and C-F bonds.

In SNAr reactions, the more labile halogen is typically displaced by a nucleophile. For halopyridines, the reactivity of halogens generally follows the order I > Br > Cl > F for the leaving group ability. However, the position of the halogen on the ring and the nature of the nucleophile can significantly influence this trend. In the case of this compound, the chlorine atom at the 6-position is generally more susceptible to nucleophilic displacement than the fluorine atom at the 5-position. This is attributed to the greater ability of the chlorine to stabilize the negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford the 6-amino-5-fluoronicotinic acid derivative.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or its ester. In the context of this compound, the C-Cl bond at the 6-position is significantly more reactive than the C-F bond at the 5-position under typical Suzuki-Miyaura conditions.[4][5] This regioselectivity allows for the selective introduction of aryl or alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound proceeds selectively at the C-Cl bond, providing a route to 6-amino-5-fluoronicotinic acid derivatives.[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Workflow for Selective Cross-Coupling at the C6 Position:

Caption: Selective Pd-catalyzed cross-coupling at the C6-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Reaction vessel with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the product.

-